molecular formula C12H9ClN4O B14908626 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-cyanophenyl)acetamide

2-(4-chloro-1H-pyrazol-1-yl)-N-(3-cyanophenyl)acetamide

Cat. No.: B14908626
M. Wt: 260.68 g/mol
InChI Key: MJGDZRIZKAGVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-1H-pyrazol-1-yl)-N-(3-cyanophenyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-cyanophenyl)acetamide typically involves the reaction of 4-chloro-1H-pyrazole with 3-cyanophenylacetic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: May be used in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-cyanophenyl)acetamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-nitrophenyl)acetamide
  • 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-cyanophenyl)acetamide may exhibit unique properties due to the presence of the cyanophenyl group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C12H9ClN4O

Molecular Weight

260.68 g/mol

IUPAC Name

2-(4-chloropyrazol-1-yl)-N-(3-cyanophenyl)acetamide

InChI

InChI=1S/C12H9ClN4O/c13-10-6-15-17(7-10)8-12(18)16-11-3-1-2-9(4-11)5-14/h1-4,6-7H,8H2,(H,16,18)

InChI Key

MJGDZRIZKAGVIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C=C(C=N2)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.